molecular formula C8H7NO2 B043675 6-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-83-9

6-Methylfuro[3,2-c]pyridine 5-oxide

Cat. No.: B043675
CAS No.: 117013-83-9
M. Wt: 149.15 g/mol
InChI Key: RGYWWMVRWHJCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylfuro[3,2-c]pyridine 5-oxide is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The furo[3,2-c]pyridine scaffold is recognized as a privileged structure in the design of novel bioactive molecules due to its broad and potent biological activities . Researchers value this specific scaffold for its potential in developing anticancer agents ; recent studies on novel furopyridone derivatives have demonstrated remarkable cytotoxicity against cancer cell lines, with one compound exhibiting over 99% inhibition of cell growth . Furthermore, this class of compounds shows promising antimicrobial activity against various bacteria and fungi, making it a candidate for developing new antibiotics . The structural motif is also investigated for its application as an inhibitor for several critical biological targets, including nicotinic acetylcholine receptors, CLKs, e1F4A, and DYRKIA . The synthesis of furo[3,2-c]pyridine derivatives can be achieved from versatile starting materials using modern methods such as cycloaddition, cycloisomerization, and cross-coupling reactions, often facilitated by palladium or copper catalysts . The 5-oxide (N-oxide) functional group in this compound can enhance its solubility and offer distinct reactivity, potentially leading to unique binding modes with biological targets. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-methyl-5-oxidofuro[3,2-c]pyridin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-4-8-7(2-3-11-8)5-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWWMVRWHJCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Implications

A. Furo[2,3-d]pyridazinone Derivatives (e.g., 6-Methylfuro[2,3-d]pyridazin-7(6H)-one)

  • Ring System : Pyridazine (two nitrogen atoms) fused with furan at [2,3-d] positions.
  • Substituents : Methyl at the 6-position and substituents at the 2-position (e.g., alkynyl groups).
  • This difference likely reduces solubility in nonpolar solvents but improves thermal stability .

B. 5-Chloro-6'-methyl-[2,3'-bipyridine] 1'-oxide

  • Ring System : Bipyridine (two pyridine rings linked at the 2- and 3'-positions).
  • Substituents : Chlorine at the 5-position, methyl at the 6'-position, and a sulfonylphenyl group.
  • The sulfonyl group enhances molecular weight and polarity, making this compound more suited for catalytic or ligand-based applications compared to the simpler furopyridine oxide .

C. 5-Chloromethyl-furo[2,3-b]pyridine

  • Ring System : Furan fused to pyridine at [2,3-b] positions.
  • Substituents : Chloromethyl at the 5-position.
  • Key Differences : The chloromethyl group offers a reactive site for nucleophilic substitution, enabling derivatization (e.g., alkylation). In contrast, the oxide group in the target compound may direct reactivity toward reduction or electrophilic aromatic substitution .
Physicochemical Properties
  • Polarity: The oxide group in 6-methylfuro[3,2-c]pyridine 5-oxide increases polarity compared to non-oxidized analogs (e.g., 5-chloromethyl-furo[2,3-b]pyridine), enhancing aqueous solubility.
  • Thermal Stability: Pyridazine derivatives (e.g., furo[2,3-d]pyridazinones) exhibit higher melting points due to stronger intermolecular hydrogen bonding .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-methylfuro[3,2-c]pyridine 5-oxide, and what are their key methodological considerations?

  • Methodology : The Reissert-Henze reaction is a foundational method for synthesizing furo[3,2-c]pyridine derivatives. For 6-methylfuro[3,2-c]pyridine 5-oxide, oxidation of the parent compound using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can yield the 5-oxide derivative . Substitution reactions, such as alkaline hydrolysis with KOH, are also critical for modifying functional groups .
  • Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, KMnO₄ oxidation requires strict control of pH to avoid over-oxidation .

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of 6-methylfuro[3,2-c]pyridine 5-oxide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. In analogous compounds, SC-XRD revealed a distorted square-bipyramidal coordination for metal complexes involving furopyridine ligands, with π-π stacking (3.44–3.83 Å) and hydrogen bonding critical for stability .
  • Application : SC-XRD can confirm the 5-oxide configuration, methyl group positioning, and intramolecular hydrogen bonds (e.g., O–H···O interactions) .

Q. What analytical techniques are recommended for purity assessment and impurity profiling of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. For example, ¹H NMR can detect methyl group splitting patterns (δ ≈ 2.5 ppm) and oxide-related shifts .
  • Advanced Tip : Couple HPLC with mass spectrometry (LC-MS) to identify trace impurities, such as unreacted intermediates or oxidation byproducts .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies explain the divergent pharmacological profiles of 6-methylfuro[3,2-c]pyridine derivatives?

  • Methodology : Compare analogs like 6-methylfuro[3,2-c]pyridine (anticancer) and 5-amino derivatives (neuroprotective) . Methylation at the 6-position enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. In contrast, amino groups at the 5-position increase polarity, favoring CNS receptor interactions .
  • Data Contradictions : Some studies report anticancer activity for methylated variants, while others highlight neuroprotection for amino-substituted derivatives. These discrepancies arise from assay-specific endpoints (e.g., cytotoxicity vs. receptor binding) .

Q. What computational strategies can predict the binding affinity of 6-methylfuro[3,2-c]pyridine 5-oxide to CNS targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with dopamine D₂ or serotonin 5-HT₂A receptors. For example, furo[3,2-c]pyridine derivatives show affinity for D₂ receptors due to π-π interactions with Phe residues .
  • Validation : Cross-validate computational results with in vitro radioligand binding assays (e.g., Ki values) to refine forcefield parameters .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology : Conduct meta-analyses of published IC₅₀/EC₅₀ values while controlling for variables like cell line specificity (e.g., HeLa vs. SH-SY5Y) and assay conditions (e.g., serum concentration). For instance, methylated derivatives may show anticancer activity in high-serum media due to protein binding .
  • Case Study : Discrepancies in neuroprotective activity may stem from metabolite interference (e.g., cytochrome P450-mediated oxidation) .

Q. What strategies optimize the synthetic yield of 6-methylfuro[3,2-c]pyridine 5-oxide in large-scale reactions?

  • Methodology : Use flow chemistry to enhance heat/mass transfer during exothermic oxidation steps. For example, continuous-flow reactors improve CrO₃ oxidation efficiency by reducing side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Cu²⁺) can stabilize intermediates during cyclization, as seen in analogous furopyridine syntheses .

Q. How does the 5-oxide group influence the compound’s reactivity in metal coordination chemistry?

  • Methodology : The oxide group acts as a weak field ligand, favoring distorted octahedral geometries in Cu²⁺ complexes. Spectroscopic techniques (EPR, UV-vis) can quantify ligand field strength .
  • Application : In catalysis, oxide-containing ligands enhance electron transfer in redox reactions, as demonstrated in copper-mediated oxidations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.